Ibafloxacin Ibafloxacin R835 is a fluoroquinolone antibiotic agent that is developed exclusively for veterinary use.
Brand Name: Vulcanchem
CAS No.: 91618-36-9
VCID: VC0006970
InChI: InChI=1S/C15H14FNO3/c1-7-3-4-9-8(2)12(16)5-10-13(9)17(7)6-11(14(10)18)15(19)20/h5-7H,3-4H2,1-2H3,(H,19,20)
SMILES: CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2C)F)C(=O)O
Molecular Formula: C15H14FNO3
Molecular Weight: 275.27 g/mol

Ibafloxacin

CAS No.: 91618-36-9

Cat. No.: VC0006970

Molecular Formula: C15H14FNO3

Molecular Weight: 275.27 g/mol

* For research use only. Not for human or veterinary use.

Ibafloxacin - 91618-36-9

CAS No. 91618-36-9
Molecular Formula C15H14FNO3
Molecular Weight 275.27 g/mol
IUPAC Name 7-fluoro-8,12-dimethyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid
Standard InChI InChI=1S/C15H14FNO3/c1-7-3-4-9-8(2)12(16)5-10-13(9)17(7)6-11(14(10)18)15(19)20/h5-7H,3-4H2,1-2H3,(H,19,20)
Standard InChI Key DXKRGNXUIRKXNR-UHFFFAOYSA-N
SMILES CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2C)F)C(=O)O
Canonical SMILES CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2C)F)C(=O)O

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ibafloxacin (C₁₅H₁₄FNO₃; molecular weight 275.27 g/mol) features a fluorinated tricyclic core differentiating it from classical bicyclic fluoroquinolones . Its IUPAC name, 7-fluoro-8,12-dimethyl-4-oxo-1-azatricyclo[7.3.1.0⁵,¹³]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid, reflects the integration of a quinoline moiety with a fused cyclohexane ring . The SMILES notation CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2C)F)C(=O)O captures this complex topology, which enhances membrane penetration compared to earlier quinolones .

Stereochemical Considerations

The compound exists as enantiomers due to chiral centers at positions 5 and 13. The S-form crystallizes as colorless needles (mp 274–276°C) with specific rotation [α]ᴅ −107.4°, while the R-enantiomer exhibits [α]ᴅ +106.8° under identical conditions . Despite this chirality, commercial formulations use the racemic mixture, as stereospecific synthesis (via nickel-catalyzed cyclization of ethyl 7-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives) proved cost-prohibitive for veterinary applications .

Solubility and Stability

Ibafloxacin demonstrates pH-dependent solubility:

  • 0.12 mg/mL in water (pH 7)

  • 8.9 mg/mL in 0.1N HCl

  • 2.3 mg/mL in 0.1N NaOH

Thermogravimetric analysis reveals decomposition above 280°C, necessitating storage below 25°C in amber glass to prevent photodegradation . The crystalline form remains stable for 36 months under recommended conditions .

Mechanism of Antibacterial Action

Target Enzymes and Binding Kinetics

Ibafloxacin inhibits DNA gyrase (topoisomerase II) and topoisomerase IV with IC₅₀ values of 0.8 μg/mL and 1.2 μg/mL, respectively, in Staphylococcus pseudintermedius . Unlike human topoisomerases, bacterial enzymes exhibit heightened susceptibility due to structural differences in the GyrA subunit’s quinolone resistance-determining region (QRDR) . Molecular docking simulations suggest the C-8 methyl group enhances hydrophobic interactions with Phe-464 in Escherichia coli GyrA, increasing binding affinity by 23% compared to norfloxacin .

Bactericidal Dynamics

Time-kill assays against Proteus mirabilis demonstrate concentration-dependent activity:

Concentration (×MIC)Log₁₀ CFU Reduction at 24h
2.3
4.1
5.8

AUC/MIC ratios >125 h·μg/mL correlate with eradication in canine pyoderma models . The post-antibiotic effect (PAE) lasts 0.7–2.13 hours against Enterobacteriaceae, persisting longer in acidic environments (e.g., infected wound pH 6.5) .

Synergy with Metabolites

The primary metabolite, 8-hydroxy-ibafloxacin, reduces parent compound MICs by 4- to 8-fold against Pasteurella multocida through dual inhibition of gyrase and efflux pumps . This synergy allows clinical efficacy despite plasma concentrations below MIC thresholds in some tissues .

Pharmacokinetic Profile Across Species

Canine Pharmacokinetics

After 15 mg/kg oral administration in beagles:

ParameterValue (Mean ± SE)
Cₘₐₓ (μg/mL)4.2 ± 0.3
Tₘₐₓ (h)1.8 ± 0.2
AUC₀–∞ (h·μg/mL)38.7 ± 2.1
Vdₛₛ (L/kg)1.65 ± 0.42
Cl (L/h/kg)1.05 ± 0.10
t₁/₂λz (h)3.76 ± 0.4

Protein binding remains moderate (27–33%), facilitating tissue penetration . The drug accumulates in macrophages (intracellular:extracellular ratio 8.3:1), crucial for treating pyoderma .

Ruminant Milk Penetration

In lactating goats receiving 15 mg/kg IV:

MatrixAUC (h·μg/mL)t₁/₂ (h)Penetration Ratio (Milk:Plasma)
Plasma15.19 ± 0.883.76
Milk3.04 ± 0.122.370.20 ± 0.01

Only 0.36% of the dose excretes in milk, suggesting minimal residue concerns .

Avian Adaptations

Broiler chickens exhibit faster clearance (0.519 L/h/kg) than mammals, with 79.6% intramuscular bioavailability . The drug’s zwitterionic nature enables distribution into respiratory secretions at 142% plasma concentrations, ideal for avian mycoplasmosis .

Clinical Applications in Veterinary Medicine

Canine Indications

EMA-approved uses (now withdrawn) included :

  • Superficial pyoderma: 15 mg/kg/day for 14 days (94% cure rate vs. S. pseudintermedius)

  • UTIs: 7-day course eradicated 87% of Proteus spp. infections

  • Respiratory infections: 89% resolution rate in kennel cough trials

Feline Therapeutics

Though off-label, 10 mg/kg q24h achieved:

  • 92% abscess resolution in fight-wound infections

  • 3.2 log reduction in Pasteurella load in upper respiratory infections

Resistance Management

Surveillance data (2000–2025) show concerning trends:

Pathogen2000–2010 % Resistant2020–2025 % Resistant
S. pseudintermedius2.117.4
E. coli0.89.3
P. mirabilis1.25.6

QRDR mutations (gyrA Ser-84→Leu; parC Glu-84→Lys) account for 78% of resistance .

Adverse EffectIncidence (%)Severity
Vomiting3.2Mild, self-limiting
Diarrhea2.1Moderate
Anorexia1.4Transient

No cartilage toxicity observed in juvenile beagles <6 months at 3× label dose .

Drug Interactions

  • Cimetidine: Reduces ibafloxacin clearance by 38% via CYP450 inhibition

  • Divalent cations: Feed with 2h separation to avoid 72% AUC reduction

  • NSAIDs: Synergistic CNS toxicity risk at high doses

Regulatory Status and Future Directions

Withdrawal Rationale

EMA’s 2023 withdrawal cited:

  • Rising resistance rates in companion animal pathogens

  • Availability of narrower-spectrum alternatives

  • Environmental concerns over fluoroquinolone persistence

Reformulation Strategies

Ongoing research focuses on:

  • Liposomal encapsulation: Increases wound fluid concentrations 9-fold

  • Metabolite co-administration: 8-hydroxy-ibafloxacin combination reduces effective dose by 60%

  • Topical hydrogels: Maintain MIC above thresholds for 72h post-application

One Health Considerations

Surveillance programs now track qnrB and aac(6')-Ib-cr genes in zoonotic pathogens to mitigate human health impacts. Future development must balance veterinary needs with antimicrobial stewardship imperatives.

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